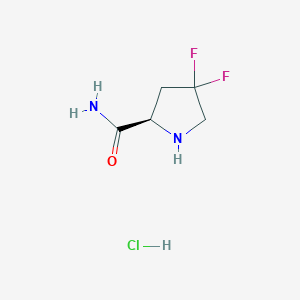

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride. This nomenclature precisely defines the structural and stereochemical features of the molecule through several key components. The designation "(2R)" indicates the absolute configuration at the stereogenic center located at the 2-position of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. The R-configuration specifies that when the molecule is oriented with the lowest priority group pointing away from the observer, the remaining three groups are arranged in a clockwise manner when ranked by priority.

The pyrrolidine core structure forms a five-membered saturated nitrogen-containing heterocycle, which serves as the fundamental framework for this compound. The "4,4-difluoro" portion of the name indicates that two fluorine atoms are attached to the carbon atom at the 4-position of the pyrrolidine ring, creating a geminal difluoride substitution pattern. This substitution significantly influences the electronic and steric properties of the molecule, as fluorine atoms are highly electronegative and possess unique bonding characteristics that can affect molecular conformation and reactivity.

The "2-carboxamide" designation specifies the presence of a carboxamide functional group (-CONH₂) attached to the 2-position of the pyrrolidine ring. This functional group is crucial for the compound's chemical behavior and potential biological activity, as amide groups can participate in hydrogen bonding interactions and serve as sites for further chemical modification. The semicolon followed by "hydrochloride" indicates that the compound exists as a salt formed between the basic nitrogen atom of the pyrrolidine ring and hydrochloric acid.

Alternative systematic nomenclature forms include "2-Pyrrolidinecarboxamide, 4,4-difluoro-, hydrochloride (1:1), (2R)-" which follows a different naming convention that emphasizes the pyrrolidine base structure with carboxamide substitution. This alternative nomenclature provides additional clarity regarding the 1:1 stoichiometric relationship between the organic base and the hydrochloric acid component in the salt formation.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 1315053-41-8. This unique identifier serves as the definitive reference for this specific compound in chemical databases and literature, ensuring accurate identification and preventing confusion with related structures or isomers.

The compound is known by numerous alternative synonyms that reflect different naming conventions and commercial designations. One widely used synonym is "4,4-DIFLUORO-D-PROLINAMIDE HYDROCHLORIDE", which emphasizes the relationship to proline, a naturally occurring amino acid, and uses the D-configuration designation that corresponds to the R-configuration in the newer nomenclature system. This terminology is particularly relevant in biochemical contexts where amino acid stereochemistry is commonly described using D and L designations.

Additional systematic synonyms include "(2R)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride" and "(2R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride", which provide slight variations in punctuation and formatting while maintaining the same chemical meaning. Commercial and database-specific identifiers include "MFCD06797015", "SCHEMBL15776372", "DTXSID20669799", and "AKOS006284279", which are used by various chemical suppliers and database systems for inventory and cataloging purposes.

Table 1: Alternative Synonyms and Identifiers

The diversity of synonyms reflects the compound's presence across multiple chemical databases, commercial suppliers, and research applications. Each naming convention serves specific purposes within different scientific and commercial contexts, with systematic names providing precise structural information while commercial identifiers facilitate procurement and inventory management.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₉ClF₂N₂O. This formula indicates the presence of five carbon atoms, nine hydrogen atoms, one chlorine atom, two fluorine atoms, two nitrogen atoms, and one oxygen atom in each molecule of the compound. The molecular composition reflects the combination of the organic base component with the hydrochloric acid to form the hydrochloride salt.

The molecular weight of the compound is 186.59 grams per mole. This molecular weight calculation incorporates the atomic masses of all constituent elements, with the chlorine atom from the hydrochloric acid component contributing significantly to the overall mass. The relatively low molecular weight places this compound in a favorable range for potential pharmaceutical applications, as it falls within typical parameters for drug-like molecules in terms of molecular size and weight.

When examining the parent compound without the hydrochloride component, (R)-4,4-difluoropyrrolidine-2-carboxamide has the molecular formula C₅H₈F₂N₂O and a molecular weight of 150.13 grams per mole. The difference between the salt and free base forms represents the addition of one hydrogen chloride molecule (36.46 grams per mole), which accounts for the increased molecular weight in the hydrochloride salt form.

Table 2: Molecular Composition Analysis

| Component | Formula | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| Hydrochloride Salt | C₅H₉ClF₂N₂O | 186.59 | |

| Free Base | C₅H₈F₂N₂O | 150.13 | |

| Hydrogen Chloride Component | HCl | 36.46 | Calculated |

The elemental composition provides insights into the compound's chemical properties and behavior. The presence of two fluorine atoms introduces significant electronegativity and can influence molecular conformation through electronic effects and potential intramolecular interactions. The nitrogen atoms serve multiple roles, with one incorporated into the pyrrolidine ring structure and another as part of the carboxamide functional group, while also providing the basic site for salt formation with hydrochloric acid.

Properties

IUPAC Name |

(2R)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQDQYAEZGKHOB-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC1(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669799 | |

| Record name | 4,4-Difluoro-D-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315053-41-8 | |

| Record name | 4,4-Difluoro-D-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

Fluorination: The introduction of fluorine atoms is achieved through selective fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents such as carbodiimides or amines.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and hydrolyzed carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems. The compound's fluorine atoms enhance its binding affinity to biological targets, making it a candidate for further drug development.

Case Study:

A notable application is its role as an inhibitor of fibroblast activation protein (FAP), which is implicated in cancer progression and tissue remodeling. Research has demonstrated that derivatives of this compound exhibit high selectivity and specificity towards FAP, suggesting potential therapeutic applications in oncology .

Biological Studies

Interactions with Biological Macromolecules:

The compound has been studied for its interactions with proteins and nucleic acids. Its structure allows for specific binding interactions, which can be exploited to understand enzyme mechanisms or receptor-ligand dynamics.

Research Findings:

Studies indicate that this compound can stabilize certain protein conformations, potentially leading to insights into protein folding diseases or enzyme catalysis .

Industrial Applications

Development of Specialty Chemicals:

In industrial contexts, this compound is used in the synthesis of specialty chemicals that require unique properties conferred by fluorination. These applications extend to materials science where fluorinated compounds are valued for their stability and performance under various conditions.

Chemical Reactions:

The compound can undergo various chemical transformations such as substitution reactions, oxidation, reduction, and hydrolysis. These reactions are utilized to create new derivatives that may have enhanced properties or novel functionalities.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the carboxamide group facilitates interactions with hydrogen bond donors and acceptors. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride can be contrasted with related fluorinated pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Fluorinated Pyrrolidine Derivatives

Key Findings :

Stereochemical Differences :

- The (R)-enantiomer of 4,4-difluoropyrrolidine-2-carboxamide HCl is less studied than its (S)-counterpart, which is widely used as a pharmaceutical intermediate . Enantiomeric purity is critical for biological activity, as seen in receptor-targeting drugs .

Functional Group Variations: Replacing the carboxamide with a methyl ester (e.g., (R)-Methyl 4,4-difluoropyrrolidine-2-carboxylate HCl) alters polarity and bioavailability, favoring applications in radiolabeling .

Substituent Effects :

- Hydroxyl or Boc-protected derivatives (e.g., (4R)-1-Boc-3,3-difluoro-4-hydroxy pyrrolidine ) improve solubility and serve as intermediates in multi-step syntheses .

- Dimethyl substitutions (e.g., (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl ) introduce steric hindrance, which can optimize binding selectivity in enzyme inhibitors .

Pharmacological Relevance :

- Fluoropyrrolidine carboxamides are prioritized in drug discovery for their stability and conformational rigidity. For example, (2R,4S)-4-Fluoropyrrolidine-2-carboxamide is investigated for neurological targets due to its ability to mimic transition states in enzymatic reactions .

Biological Activity

(R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 186.59 g/mol

- CAS Number : 1315053-41-8

This compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism involves:

- Target Enzymes : The compound has shown inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are crucial in various physiological processes including metabolism and tumor progression .

- Mode of Action : The difluorinated pyrrolidine structure enhances binding affinity to target enzymes, leading to altered metabolic processes and potential therapeutic effects in conditions like diabetes and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent biological activities:

- DPP-IV Inhibition :

- FAP Inhibition :

In Vivo Studies

Preliminary in vivo studies suggest promising therapeutic applications:

- Tumor Uptake : In animal models, compounds similar to this compound showed rapid tumor uptake and clearance via renal pathways, indicating potential for imaging and therapeutic applications in oncology .

Case Study 1: Anti-Cancer Potential

A study investigated the effects of this compound on cancer cell lines. The results indicated significant apoptosis induction in treated cells compared to controls, correlating with decreased glutathione levels and increased oxidative stress .

Case Study 2: Diabetes Management

Another study focused on the compound's role in enhancing insulin sensitivity through DPP-IV inhibition. Results showed improved glucose tolerance in diabetic mice treated with the compound, suggesting its utility as a therapeutic agent for type 2 diabetes management .

Research Findings Summary Table

| Study Focus | Target Enzyme | IC | Biological Effect |

|---|---|---|---|

| DPP-IV Inhibition | Dipeptidyl Peptidase IV | 0.41 nM | Enhanced insulin sensitivity |

| FAP Inhibition | Fibroblast Activation Protein | 3.2 nM | Anti-tumor activity |

| Cancer Cell Apoptosis | Various cancer lines | N/A | Induction of oxidative stress |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride, and how is stereochemical purity validated?

- Methodological Answer : A common approach involves enantioselective synthesis starting from chiral precursors. For example, amide condensation between a boc-protected amino acid and a difluoropyrrolidine intermediate, followed by dehydration and HCl salt formation, has been reported for the (S)-enantiomer . Adapting this route for the (R)-enantiomer requires chiral catalysts or resolving agents. Stereochemical validation is typically performed using chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography. Nuclear magnetic resonance (NMR) in deuterated solvents (e.g., D₂O) can confirm structural integrity via characteristic fluorinated pyrrolidine peaks (e.g., ¹⁹F NMR δ -120 to -140 ppm for CF₂ groups) .

Q. What analytical techniques are recommended for characterizing physicochemical stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should include:

- HPLC-PDA : Monitor degradation products under stress conditions (e.g., 40°C/75% RH for 6 months).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., onset >150°C).

- pH Solubility Profiling : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions.

Data from the (S)-enantiomer suggest stability in neutral aqueous solutions but hydrolysis under alkaline conditions (pH >10) .

Q. How can researchers distinguish between (R)- and (S)-enantiomers in mixed samples?

- Methodological Answer : Chiral separation via HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and polar mobile phases (hexane:isopropanol 90:10) provides baseline resolution. Circular dichroism (CD) spectroscopy can further confirm enantiomeric identity by comparing Cotton effect signs (e.g., positive/negative ellipticity bands at 220–250 nm) .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of the (R)-enantiomer due to racemization?

- Methodological Answer : Racemization during amide bond formation can be minimized by:

- Using low-temperature coupling reagents (e.g., HATU at -20°C).

- Employing non-polar solvents (e.g., dichloromethane) to stabilize transition states.

- Incorporating sterically hindered bases (e.g., DIPEA) to reduce epimerization .

Computational modeling (e.g., DFT studies) can predict energy barriers for racemization pathways and guide reagent selection .

Q. How do fluorination patterns on the pyrrolidine ring influence biological activity in target binding studies?

- Methodological Answer : Fluorine atoms enhance metabolic stability and modulate electronic effects. Comparative studies between difluoro (e.g., (R)-4,4-difluoro) and non-fluorinated analogues can be conducted via:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., KD values).

- Molecular Dynamics Simulations : Analyze fluorine-induced conformational changes in protein-ligand complexes.

For example, difluorination may reduce basicity of the pyrrolidine nitrogen, altering hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design . Common pitfalls include:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and incubation times.

- Batch-to-Batch Purity : Validate compound purity (>98% via LCMS) and exclude hygroscopic degradation .

Meta-analyses using standardized protocols (e.g., PRISMA guidelines) can reconcile discrepancies .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.